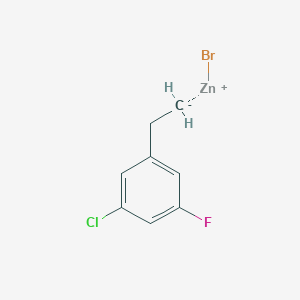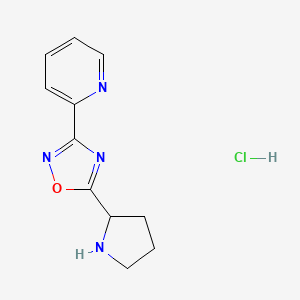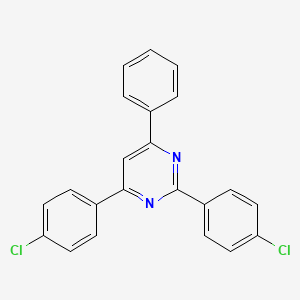
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyacetamido group and a benzoate ester. The presence of the chiral center in the molecule makes it an interesting subject for research in stereochemistry and its effects on biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzoic acid and ®-2-amino-1-butanol.
Formation of Amide Bond: The first step involves the formation of an amide bond between 4-methylbenzoic acid and ®-2-amino-1-butanol using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxyacetylation: The resulting amide is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a catalyst such as sulfuric acid to yield ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate on a large scale.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the amide and ester functionalities, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzoates and amides.
科学研究应用
Chemistry
In chemistry, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for investigating enantioselective processes in biological systems.
Medicine
In medicine, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetamido group and the benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The chiral center in the molecule can influence the binding affinity and selectivity towards different targets, resulting in enantioselective effects.
相似化合物的比较
Similar Compounds
(S)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: The enantiomer of the compound, differing only in the configuration of the chiral center.
Methyl 4-(1-(2-acetamido)ethyl)benzoate: Lacks the methoxy group, leading to different chemical and biological properties.
Ethyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is unique due to its specific chiral configuration and the presence of both methoxyacetamido and benzoate ester groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
methyl 4-[(1R)-1-[(2-methoxyacetyl)amino]ethyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-9(14-12(15)8-17-2)10-4-6-11(7-5-10)13(16)18-3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI 键 |
HWNZPDQIPSTLDJ-SECBINFHSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)




![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)
![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
